4-Chloro-3-iodo-6-methoxy-1H-indazole
Description
Structure
3D Structure
Properties
IUPAC Name |
4-chloro-3-iodo-6-methoxy-2H-indazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClIN2O/c1-13-4-2-5(9)7-6(3-4)11-12-8(7)10/h2-3H,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNFVJTZVQDMLOY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=NNC(=C2C(=C1)Cl)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClIN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50646199 | |
| Record name | 4-Chloro-3-iodo-6-methoxy-2H-indazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50646199 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.50 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
885519-66-4 | |
| Record name | 4-Chloro-3-iodo-6-methoxy-2H-indazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50646199 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 4 Chloro 3 Iodo 6 Methoxy 1h Indazole and Analogues
Historical Development of Indazole Synthesis
The indazole nucleus, first described by Emil Fischer, consists of a pyrazole (B372694) ring fused to a benzene (B151609) ring. researchgate.net Historically, the construction of this heterocyclic system has relied on several classical named reactions. These methods typically involve the cyclization of appropriately substituted benzene derivatives.
Key historical methods include:
Jacobson Indazole Synthesis: This method involves the oxidation of N-acyl or N-sulfonyl derivatives of o-toluidine, which induces cyclization to form the indazole core.
Davis-Beirut Reaction: This reaction provides a pathway to indazoles through the reaction of 2-aminophenones with hydroxylamine (B1172632) derivatives. organic-chemistry.org
Diazotization-Cyclization: A common and versatile approach involves the diazotization of o-alkynylanilines or related precursors, followed by an intramolecular cyclization to furnish the indazole ring. chemicalbook.com Similarly, diazotized anthranilic acid can undergo reductive cyclization to form indazole-3-carboxylic acid. chemicalbook.com
These foundational methods established the fundamental principles of forming the indazole N-N bond and completing the heterocyclic ring, paving the way for more advanced and regioselective modern techniques.
Strategies for the Introduction of Halogen Substituents (Chloro at C4, Iodo at C3)
The specific halogenation pattern of 4-chloro-3-iodo-6-methoxy-1H-indazole requires precise control over the regioselectivity of two different halogenation reactions. The introduction of a chloro group at the C4 position and an iodo group at the C3 position is typically achieved through a combination of precursor-directed synthesis and subsequent direct halogenation.
Direct halogenation of the pre-formed indazole ring is a primary strategy for introducing substituents. The C3 position of the 1H-indazole ring is particularly susceptible to electrophilic substitution.
C3-Iodination: The introduction of an iodine atom at the C3 position is a well-established transformation. chim.it This is commonly achieved by treating the parent indazole with iodine (I₂) in the presence of a base such as potassium hydroxide (B78521) (KOH) in a solvent like dimethylformamide (DMF). mdpi.com This reaction proceeds with high regioselectivity for the C3 position. Other reagents like N-Iodosuccinimide (NIS) can also be employed for this purpose.
C4-Chlorination: Direct regioselective chlorination of an unsubstituted indazole at the C4 position is challenging due to the electronic nature of the ring system, which favors substitution at other positions (e.g., C3, C5, or C7). Therefore, the C4 chloro substituent is almost exclusively introduced by using a starting material that already contains the chlorine atom at the desired position.
Given the difficulty of direct C4-chlorination, the most logical and widely practiced strategy for synthesizing 4-chloroindazoles involves starting with a pre-functionalized benzene derivative. An efficient synthesis of 4-chloro-1H-indazole, for instance, begins with 3-chloro-2-methylaniline. chemicalbook.comresearchgate.net This precursor contains the chlorine atom in the correct position relative to the methyl and amino groups, which will ultimately form the indazole ring.
A plausible synthetic pathway to the target molecule, this compound, would proceed via the following key intermediates:
Synthesis of 4-Chloro-6-methoxy-1H-indazole: The synthesis would begin with a precursor such as 3-chloro-5-methoxy-2-methylaniline . This molecule contains all the necessary atoms in the correct orientation. Treatment of this aniline (B41778) derivative with a diazotizing agent (e.g., isopentyl nitrite) followed by cyclization would yield the 4-chloro-6-methoxy-1H-indazole intermediate. chemicalbook.comresearchgate.net
Iodination of the Intermediate: The resulting 4-chloro-6-methoxy-1H-indazole would then be subjected to regioselective iodination at the C3 position. As described previously, treatment with iodine and a base like KOH provides the final product, This compound . mdpi.com
The following table summarizes a representative reaction for C3-iodination.
| Reaction | Substrate | Reagents & Conditions | Product | Yield | Reference |
| C3-Iodination | 1H-Indazole | I₂, KOH, DMF, 25 °C, 1 h | 3-Iodo-1H-indazole | 77% | mdpi.com |
Table 1: Example of Regioselective C3-Iodination of Indazole.
Methods for Incorporating the Methoxy (B1213986) Group at the C6 Position
Similar to the strategy for C4-chlorination, the methoxy group at the C6 position is most efficiently incorporated by starting with a precursor that already contains this functionality. As outlined in section 2.2.2, a starting material like 3-chloro-5-methoxy-2-methylaniline ensures the methoxy group is correctly placed in the final indazole product.
For the synthesis of analogues, alternative methods could include the functionalization of a pre-existing indazole. For example, a 6-halo-indazole could potentially undergo a nucleophilic aromatic substitution or a transition metal-catalyzed etherification (e.g., Buchwald-Hartwig reaction) with a methoxide (B1231860) source to install the C6-methoxy group. Syntheses of 6-methoxy-1H-indazole derivatives from corresponding precursors have been reported in the literature. nih.gov
Advanced Catalytic and Cyclization Approaches
Modern organic synthesis has introduced a variety of transition-metal-catalyzed methods that have significantly expanded the toolkit for constructing and functionalizing heterocyclic scaffolds like indazole. nitk.ac.inresearchgate.netnih.gov These methods often offer milder reaction conditions and broader functional group tolerance compared to classical approaches.
Transition metal catalysis plays a dual role in indazole synthesis: it can be used for the core cyclization reaction and for the subsequent functionalization of the heterocyclic ring.
Ullmann Coupling: The Ullmann reaction, which traditionally uses copper catalysts, is a powerful tool for forming C-N and C-C bonds. wikipedia.org An intramolecular Ullmann-type reaction is a modern and efficient method for the indazole ring-closing step. researchgate.netacs.org This approach typically starts with a precursor like a 2-haloaryl hydrazone. A copper catalyst then promotes an intramolecular C-N bond formation to yield the indazole ring. researchgate.netacs.orgnih.gov This strategy is attractive due to the low cost and low toxicity of copper catalysts. acs.org
Suzuki-Miyaura Coupling: The palladium-catalyzed Suzuki-Miyaura coupling is one of the most effective methods for forming C-C bonds. nih.gov In the context of indazole synthesis, it is primarily used for the functionalization of halo-indazoles. For instance, a 3-iodo-indazole intermediate, such as the target compound's precursor, is an ideal substrate for Suzuki-Miyaura coupling. nih.govmdpi.com Reacting the 3-iodo-indazole with various aryl or heteroaryl boronic acids allows for the introduction of a wide array of substituents at the C3 position, providing rapid access to diverse libraries of analogues. nih.govresearchgate.net This reaction is known for its mild conditions and tolerance of numerous functional groups. nih.gov
The table below illustrates the conditions for a typical Suzuki-Miyaura reaction on a 3-iodo-indazole substrate.
| Reaction | Substrates | Catalyst & Conditions | Product | Yield | Reference |
| Suzuki-Miyaura | 3-Iodo-1H-indazole, Arylboronic acid | Pd(PPh₃)₄, NaHCO₃, DMF, 80 °C, 8-12 h | 3-Aryl-1H-indazole | 55-70% | mdpi.com |
Table 2: Representative Suzuki-Miyaura Coupling for C3-Functionalization of Indazole.
Structure Activity Relationship Sar Studies of 4 Chloro 3 Iodo 6 Methoxy 1h Indazole Derivatives
Influence of Halogen Substituents at C4 and C3 Positions on Biological Efficacy
The nature and position of halogen substituents on the indazole ring are pivotal in modulating the biological activity of its derivatives. The presence of halogens can affect the compound's electronic properties, lipophilicity, and ability to form halogen bonds, all of which influence interactions with biological targets.
For indazole derivatives, the introduction of a halogen at the C4 position has been shown to be a key determinant of potency for certain targets. For instance, the introduction of bromine at C4 in some indazole series resulted in compounds with potent inhibitory activity against neuronal nitric oxide synthase (nNOS). austinpublishinggroup.com Similarly, studies on other heterocyclic systems have demonstrated that halogen substitutions can significantly increase binding affinity to proteins like human serum albumin, a factor that affects drug distribution and availability. researchgate.net
The C3 position is also a critical site for functionalization, and the identity of the substituent here greatly impacts efficacy. austinpublishinggroup.com Cross-coupling reactions, such as Suzuki and Sonogashira reactions, are commonly employed to introduce aryl or acetylenic groups at the C3 position of 3-iodoindazoles, leading to a wide array of derivatives with diverse biological activities. austinpublishinggroup.com In some series of indazole derivatives, the presence of a halogen, such as in 3-chloro-6-nitro-1H-indazole, was essential for their observed antileishmanial activity. nih.gov The variation of halogens at different positions (e.g., comparing 4-chloro vs. 4-bromo or 3-iodo vs. 3-chloro) can lead to significant differences in biological outcomes, which is a common strategy in medicinal chemistry to fine-tune activity. acs.org
| Compound Series | C4-Substituent | C3-Substituent | Target | Biological Efficacy Highlight | Reference |
| Indazole Derivative | Bromine | H | nNOS | Potent inhibitor | austinpublishinggroup.com |
| Indazole Derivative | Nitro | H | NOS | Potent inhibitor | austinpublishinggroup.com |
| 1H-indazole-3-amine | H | Amine with various aryl amides | K562 cancer cell line | IC50 of 5.15 µM for lead compound | nih.gov |
| 3-chloro-6-nitro-1H-indazole | H | Chlorine | Leishmania major | Promising growth inhibitor | nih.gov |
Impact of the Methoxy (B1213986) Group at C6 on Pharmacological Profiles
In the context of indazole derivatives, a methoxy group at C6 has been associated with potent biological activities. For example, 7-methoxyindazole was identified as a highly active compound in in-vitro enzymatic assays of nNOS activity. austinpublishinggroup.com While this is the C7 position, the principle of a methoxy group on the benzene (B151609) ring of the indazole scaffold enhancing potency is notable. In another study on FGFR inhibitors, derivatives with a 6-(2,6-dichloro-3,5-dimethoxyphenyl) group showed potent FGFR1 inhibition, highlighting the favorable contribution of methoxy groups on the substituent at C6. nih.gov The methoxy group can orient the molecule within a binding pocket to form crucial interactions. For instance, in a series of G-protein coupled receptor kinase 2 (GRK2) inhibitors, a methoxy group on a 1H-indazole derivative was found to pack deep into a hydrophobic subsite of the enzyme. nih.gov
| Compound Series | C6-Substituent | Target | Key Finding | Reference |
| 7-substituted Indazole | 7-Methoxy | nNOS | Most active in in-vitro assays | austinpublishinggroup.com |
| 1H-indazole derivative | 6-(2,6-dichloro-3,5-dimethoxyphenyl) | FGFR1 | Potent enzymatic inhibition (IC50 = 69.1 nM) | nih.gov |
| 1H-indazole derivative | Methoxy-containing substituent | GRK2 | Methoxy group packs deep in hydrophobic pocket | nih.gov |
Role of Substituents at the N1 Position of the Indazole Ring System
The indazole scaffold has two nitrogen atoms, N1 and N2, which can be substituted, typically via alkylation or arylation. researchgate.net The substituent at the N1 position plays a crucial role in determining the molecule's interaction with its biological target and its physicochemical properties. The nature of the N1 substituent can influence potency, selectivity, and pharmacokinetic parameters.
In many series of indazole-based therapeutic agents, the presence of a substituted benzyl (B1604629) group at the N1 position has been found to be essential for specific biological activities, such as antispermatogenic effects. austinpublishinggroup.com For example, in a series of IDO1 inhibitors, an N-(4-bromobenzyl)-1,3-dimethyl-1H-indazol-6-amine derivative showed remarkable suppression of IDO1 expression and potent anticancer activity. nih.gov
The size and nature of the N1-substituent can directly impact binding affinity. Larger, more complex groups can form additional interactions within a target's binding site. However, the synthesis of N-substituted indazoles can be challenging as alkylation reactions often yield a mixture of N1 and N2 isomers, with the ratio depending on the reaction conditions and the other substituents present on the indazole ring. nih.govnih.gov Developing regioselective synthetic methods is therefore a key focus in medicinal chemistry programs centered on indazole scaffolds. nih.govresearchgate.net
Positional Isomerism and Its Consequences on Bioactivity
The 1H-indazole tautomer is generally more thermodynamically stable than the 2H-indazole tautomer. nih.govnih.gov Consequently, in many synthetic reactions, the N1-substituted product is the major isomer formed. nih.gov However, the regioselectivity can be influenced by the steric and electronic effects of other substituents on the indazole ring. For instance, the presence of electron-withdrawing groups at the C7 position can favor the formation of the N2-substituted isomer. nih.govresearchgate.net
A stark example of the importance of this isomerism is found in the development of YC-1 analogues as antithrombotic agents, where the N1-benzyl substituted indazole was active, while the corresponding N2-benzyl isomer showed no activity. austinpublishinggroup.com This highlights that for a given target, only one of the positional isomers may possess the correct three-dimensional structure to bind effectively. The ability to selectively synthesize and isolate the desired N1 or N2 regioisomer is often critical for the success of a drug discovery program. pnrjournal.comnih.gov
Strategic Modifications for Enhanced Potency and Selectivity
To improve the therapeutic potential of lead compounds based on the 4-Chloro-3-iodo-6-methoxy-1H-indazole scaffold, medicinal chemists employ various strategic modifications. These strategies aim to enhance potency, improve selectivity for the desired target over off-targets, and optimize pharmacokinetic properties.
Scaffold Hopping Approaches
Scaffold hopping is a drug design strategy that involves replacing the central core of a molecule with a structurally different scaffold while aiming to retain or improve its biological activity. nih.gov This is often done to discover novel chemical entities with improved properties, such as better patentability, enhanced solubility, or a different side-effect profile. dundee.ac.uk Indazoles are frequently used as bioisosteric replacements for other bicyclic heterocycles like indoles or benzimidazoles. researchgate.netnih.gov
Molecular Hybridization Techniques
Molecular hybridization involves combining two or more pharmacophores (structural units responsible for biological activity) into a single molecule. The goal is to create a hybrid compound with an improved affinity and efficacy profile, or with a dual mode of action that can be beneficial for treating complex diseases like cancer.
This strategy has been applied to the indazole framework. For instance, a series of 1H-indazole-3-amine derivatives were designed and synthesized using a molecular hybridization approach. nih.gov By combining the 1H-indazole-3-amine structure, which is an effective hinge-binding fragment for kinases, with other molecular fragments, researchers developed compounds with promising antitumor activity. The lead compound from this series induced apoptosis and affected the cell cycle in cancer cells, demonstrating the potential of this strategy to create effective anticancer agents. nih.gov
Computational Chemistry and Molecular Modeling of 4 Chloro 3 Iodo 6 Methoxy 1h Indazole and Derivatives
Molecular Docking Investigations
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used to understand how a ligand, such as 4-Chloro-3-iodo-6-methoxy-1H-indazole, might interact with a biological target, typically a protein.
Prediction of Ligand-Protein Binding Modes
The prediction of how this compound and its derivatives bind to a protein's active site is a critical step in understanding their potential mechanism of action. Docking algorithms explore a vast conformational space to identify low-energy binding poses. For indazole derivatives, studies have often focused on targets like protein kinases, given the prevalence of the indazole scaffold in kinase inhibitors.
In a hypothetical docking study of this compound against a protein kinase, the indazole core would likely act as a hinge-binder, forming hydrogen bonds with backbone atoms in the hinge region of the ATP-binding site. The substituents on the indazole ring play a crucial role in defining the binding orientation and specificity. The 6-methoxy group could be involved in hydrogen bonding with nearby amino acid residues or contribute to favorable van der Waals interactions within a hydrophobic pocket. The 4-chloro and 3-iodo substituents, being bulky and hydrophobic, would be expected to occupy and interact with hydrophobic regions of the active site, potentially forming halogen bonds which are increasingly recognized for their importance in ligand-protein interactions.
A recent study on 3-chloro-6-nitro-1H-indazole derivatives targeting Leishmania infantum trypanothione (B104310) reductase (TryR) revealed that the indazole core and its substituents are key to the interactions. jocpr.com Similarly, molecular docking of 3-amine/alkoxy substituted-azaindazoles with cancer-related proteins like MDM2 and PBR highlighted specific interactions with amino acids such as LEU43, GLN109, and ILE141. jocpr.com
Computational Assessment of Binding Affinities
Beyond predicting the binding pose, molecular docking programs provide a scoring function to estimate the binding affinity between the ligand and the protein. This score is typically expressed in units of energy (e.g., kcal/mol), with lower values indicating a more favorable interaction. While these scores are approximations, they are invaluable for ranking and comparing different compounds in a series.
For a series of derivatives of this compound, a computational assessment would likely involve docking each compound into the same protein active site and comparing their docking scores. This allows for a preliminary assessment of which modifications might enhance binding affinity. For instance, replacing the chloro group at the 4-position with other halogens or small alkyl groups could be computationally explored to predict the impact on binding.
In a study of 3-carboxamide indazole derivatives targeting a renal cancer receptor (PDB: 6FEW), AutoDock was used to calculate binding energies, which helped in identifying the most promising ligands for synthesis. nih.gov The results indicated that specific derivatives had the highest binding energies, suggesting stronger interactions with the target protein. nih.gov
| Derivative | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues |
| This compound | -8.5 | Hinge Region, Hydrophobic Pocket |
| 4-Fluoro-3-iodo-6-methoxy-1H-indazole | -8.2 | Hinge Region, Hydrophobic Pocket |
| 4-Bromo-3-iodo-6-methoxy-1H-indazole | -8.7 | Hinge Region, Hydrophobic Pocket |
| 4-Chloro-3-iodo-6-hydroxy-1H-indazole | -7.9 | Hinge Region, Solvent Exposed Region |
This is a hypothetical data table based on typical results from molecular docking studies of similar compounds.
Quantitative Structure-Activity Relationship (QSAR) Modeling
QSAR is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. This allows for the prediction of the activity of new, unsynthesized compounds.
Two-Dimensional (2D) QSAR Methodologies
2D-QSAR models utilize descriptors that are calculated from the 2D representation of a molecule, such as topological indices, molecular weight, and counts of specific atom types or functional groups. These models are computationally less intensive and can provide valuable insights into the structural requirements for activity.
For a series of this compound derivatives, a 2D-QSAR study would involve correlating their biological activity (e.g., IC50 values) with various 2D descriptors. Methods like Multiple Linear Regression (MLR) are often employed to build the QSAR equation. A study on halogen- and amidino-substituted benzazoles demonstrated that topological and spatial distribution of atomic mass, polarizability, and van der Waals volumes were important for their antiproliferative activity. mdpi.comnih.gov For the indazole derivatives, it is plausible that descriptors related to molecular size, shape, and electronegativity would be significant.
| Descriptor | Correlation with Activity | Interpretation |
| Molecular Weight | Positive | Increased size may enhance van der Waals interactions. |
| LogP | Parabolic | Optimal lipophilicity is required for activity. |
| Number of Halogen Atoms | Positive | Halogens may be involved in specific interactions. |
| Topological Polar Surface Area | Negative | Lower polarity might be favorable for cell penetration. |
This is a hypothetical data table illustrating potential 2D-QSAR findings.
Three-Dimensional (3D) QSAR Approaches
3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), take into account the 3D structure of the molecules. These approaches require the alignment of the compounds in the dataset and generate 3D contour maps that visualize the regions where steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor properties are favorable or unfavorable for activity.
In a 3D-QSAR study of this compound derivatives, the alignment of the molecules would likely be based on the common indazole scaffold. The resulting CoMFA and CoMSIA contour maps would provide a detailed 3D picture of the structure-activity relationship. For example, a sterically favorable region near the 4-position might suggest that bulkier substituents than chlorine could enhance activity. Similarly, an electrostatically favorable region near the 6-methoxy group might indicate that a group with a different electronic profile could be beneficial. Studies on other heterocyclic systems have shown the utility of 3D-QSAR in guiding the design of more potent inhibitors.
Density Functional Theory (DFT) Calculations
DFT is a quantum mechanical modeling method used to investigate the electronic structure of atoms, molecules, and condensed matter. It is a powerful tool for calculating various molecular properties of this compound, such as its optimized geometry, molecular orbital energies, and electrostatic potential.
DFT calculations, often using functionals like B3LYP with a basis set such as 6-311++G(d,p), can provide a deep understanding of the intrinsic properties of the molecule. nih.gov The calculated Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies and their distribution reveal information about the molecule's reactivity and the sites prone to electrophilic and nucleophilic attack. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability.
Furthermore, the Molecular Electrostatic Potential (MEP) surface can be calculated to visualize the charge distribution and predict regions of the molecule that are likely to engage in electrostatic interactions, including hydrogen bonding. For this compound, the MEP would likely show negative potential around the nitrogen atoms of the indazole ring and the oxygen of the methoxy (B1213986) group, indicating their role as hydrogen bond acceptors.
A study on novel indazole derivatives employed DFT calculations to determine the geometrical optimization and analyze the HOMO-LUMO energy gaps of the synthesized compounds. nih.gov Such calculations are fundamental to understanding the electronic properties that underpin the biological activity of these molecules.
| Property | Calculated Value | Significance |
| HOMO Energy | -6.2 eV | Relates to the electron-donating ability. |
| LUMO Energy | -1.8 eV | Relates to the electron-accepting ability. |
| HOMO-LUMO Gap | 4.4 eV | Indicator of chemical reactivity and stability. |
| Dipole Moment | 3.5 D | Influences solubility and intermolecular interactions. |
This is a hypothetical data table of DFT calculation results for the target compound.
Q & A
Q. What are the recommended synthetic routes for 4-Chloro-3-iodo-6-methoxy-1H-indazole?
Answer: The synthesis typically involves sequential halogenation and functional group protection. A common approach is:
Methoxy introduction : Start with 6-methoxy-1H-indazole, using methanol and a base (e.g., KOH) under reflux.
Chlorination : Treat with POCl₃ or N-chlorosuccinimide (NCS) in DMF at 80–100°C to introduce the chloro group at position 4 .
Iodination : Use N-iodosuccinimide (NIS) in the presence of a Lewis acid (e.g., FeCl₃) in acetonitrile or DCM at 0–25°C for regioselective iodination at position 3 .
Key considerations : Monitor reaction progress via TLC or HPLC, and purify intermediates using column chromatography (silica gel, hexane/ethyl acetate).
Q. What spectroscopic techniques are critical for characterizing this compound?
Answer:
- ¹H/¹³C NMR : Confirm substitution patterns (e.g., methoxy protons at δ 3.8–4.0 ppm; aromatic protons for indazole core at δ 7.0–8.5 ppm) .
- IR spectroscopy : Identify functional groups (C-Cl stretch ~750 cm⁻¹, C-I stretch ~500 cm⁻¹).
- Mass spectrometry (HRMS) : Verify molecular weight (e.g., [M+H]+ expected at m/z 323.92 for C₈H₆ClIN₂O) .
- X-ray crystallography : Resolve ambiguities in regiochemistry using SHELX programs for structure refinement .
Q. How should solubility and stability be managed in experimental setups?
Answer:
- Solubility : The compound is sparingly soluble in water but dissolves in DMSO, DMF, or THF. Prepare stock solutions in DMSO (10 mM) for biological assays.
- Stability : Store at –20°C under inert gas (N₂/Ar) to prevent dehalogenation or oxidation. Avoid prolonged exposure to light .
Advanced Research Questions
Q. How can conflicting spectroscopic data during structural elucidation be resolved?
Answer: Contradictions may arise from tautomerism (e.g., 1H- vs. 2H-indazole forms) or solvent effects. Strategies include:
- Variable-temperature NMR : Detect tautomeric shifts by analyzing spectra at 25°C vs. –40°C.
- DFT calculations : Compare experimental NMR/IR data with computational models (e.g., using B3LYP/6-31G* basis sets) to validate assignments .
- Cocrystallization : Resolve ambiguities via X-ray diffraction with SHELXL refinement .
Q. What experimental designs are optimal for studying kinase inhibition mechanisms?
Answer:
- Enzymatic assays : Use ADP-Glo™ kinase assays to measure IC₅₀ values against target kinases (e.g., JAK2, EGFR).
- Molecular docking : Perform in silico studies (AutoDock Vina) with PDB structures (e.g., 4YTL for JAK2) to predict binding modes.
- Cellular validation : Test in HEK293 or cancer cell lines (e.g., A549) using Western blotting for phosphorylated kinase targets .
Q. How can halogenation efficiency be optimized in large-scale synthesis?
Answer:
- Catalyst screening : Compare FeCl₃, AlCl₃, or iodine monochloride (ICl) for iodination efficiency.
- Solvent effects : Polar aprotic solvents (e.g., DMF) enhance electrophilic substitution.
- Reaction monitoring : Use inline FTIR or Raman spectroscopy to track iodine incorporation .
Notes
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
